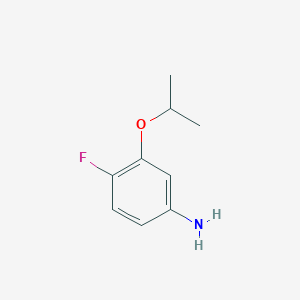

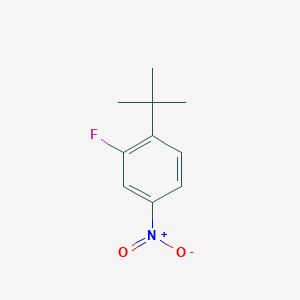

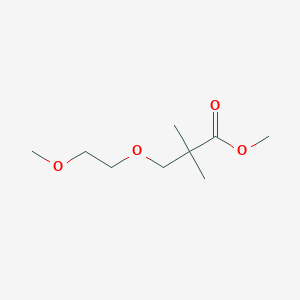

![molecular formula C7H7N3 B1397846 4-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1140240-46-5](/img/structure/B1397846.png)

4-Methyl-1H-pyrazolo[4,3-c]pyridine

Descripción general

Descripción

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are formed by the fusion of a pyrazole and a pyridine . These compounds are prevalent in biologically active compounds and have been evaluated for activity and access to pharmaceutical products .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Aplicaciones Científicas De Investigación

Synthesis and Device Characterization

4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for their potential use in device applications. Notable among these derivatives are those containing methoxy and hydroxy phenyl groups. These compounds demonstrate significant thermal stability and are used in the fabrication of devices showing rectification behavior under illumination conditions, indicating potential applications in photovoltaic properties (El-Menyawy et al., 2019).

Development of Kinase-Focused Libraries

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a class of compounds structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, have been developed for their potential applications in drug discovery, particularly as kinase inhibitors. These compounds are synthesized through efficient and regioselective routes and have been adapted for parallel synthesis to create libraries suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Ultrasound-Promoted Synthesis

Another application is the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method is rapid, yielding products in short reaction times with high efficiency, highlighting the utility of 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives in streamlined chemical synthesis (Nikpassand et al., 2010).

Biomedical Applications

4-Methyl-1H-pyrazolo[4,3-c]pyridine and related derivatives have been explored for various biomedical applications. They show potential in the development of new anticancer and antimicrobial agents, as well as in the synthesis of novel nucleoside analogs with biological activity (Faidallah et al., 2010).

Mecanismo De Acción

Target of Action

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been studied for its potential biomedical applications . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, leading to cell cycle arrest . This inhibition is likely due to the compound’s interaction with the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression .

Biochemical Pathways

Inhibition of CDK2 can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNISSNNFDHVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731674 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1140240-46-5 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

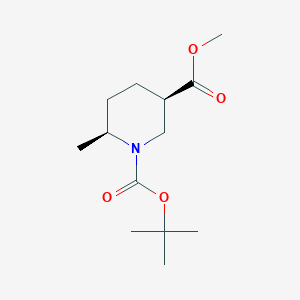

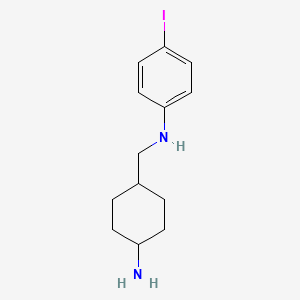

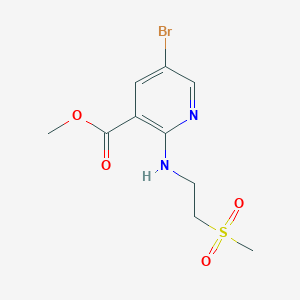

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

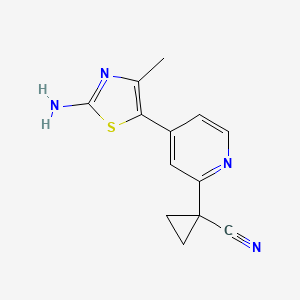

![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)